The synthesis of N,N-Diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide is detailed in the patent "Inhibitors myristate small molecules BCR-ABL and methods of use" []. While the exact steps are not explicitly described in the provided abstract, it mentions that the synthesis involves a series of chemical reactions to create the desired molecule. Further research into the full patent text would be necessary to obtain the detailed synthetic procedure.
N,N-Diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide is proposed to act as a tyrosine kinase inhibitor, specifically targeting BCR-ABL []. While the exact mechanism is not detailed in the provided abstracts, it likely involves competitive binding to the ATP-binding site of BCR-ABL. This binding would prevent ATP from binding and thus block the phosphorylation activity of the kinase, ultimately inhibiting downstream signaling pathways crucial for cancer cell growth and survival.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4